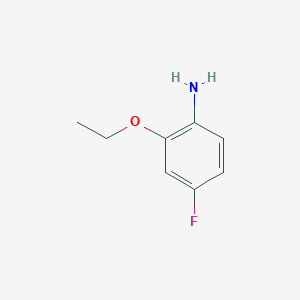

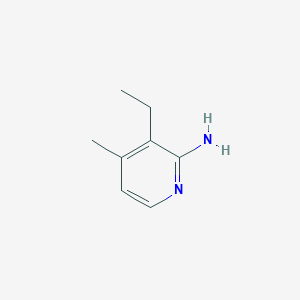

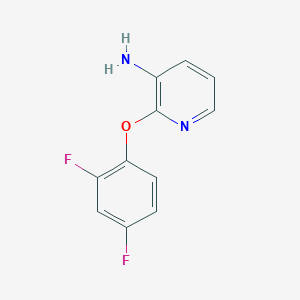

3-Amino-2-(2,4-difluorophenoxy)pyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyridine derivatives involves various strategies including the tandem C-F bond cleavage protocol, which is a method for synthesizing poly-substituted pyridines. This approach is significant for the development of novel compounds, including those with difluorophenoxy groups, by breaking the C-F bond of the anionically activated fluoroalkyl group in high yields under noble metal-free conditions (Chen et al., 2010).

Molecular Structure Analysis

Single crystal X-ray diffraction studies have been pivotal in understanding the molecular and crystal structures of related compounds. For instance, complexes of related structures with dioxane and pyridine have been synthesized and their structures investigated by X-ray analysis, offering insights into the spatial arrangement of atoms and the bonding within the molecules (Rybalova et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of pyridine derivatives, including those with amino and difluorophenoxy groups, is diverse. For example, the acylation of pyrrolidine-2,4-diones, a reaction relevant to the synthesis of 3-acyltetramic acids, highlights the chemical transformations these compounds can undergo. This process involves the acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids (Jones et al., 1990).

Physical Properties Analysis

The physical properties, including solubility and film-forming capabilities of related pyridine-containing compounds, have been studied. Novel fluorinated polyimides derived from diamine monomers, including those related to the 3-amino-2-(2,4-difluorophenoxy)pyridine structure, exhibit good solubility in strong polar solvents and can form flexible, tough, and transparent films. These materials show promising optical and dielectric properties, important for high-performance applications (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of pyridine derivatives, such as reactivity towards various chemical agents and conditions, have been explored through synthesis and characterizations. For example, the synthesis of 2,3-disubstituted pyrrolidines and piperidines via a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides demonstrates the chemical versatility of pyridine derivatives. This method allows for the introduction of different substituents at specific positions on the pyridine ring, showcasing the compound's chemical flexibility (Boto et al., 2001).

Aplicaciones Científicas De Investigación

1. Synthesis of Fluorinated Pyridines

- Application Summary: Fluorinated pyridines are used in the synthesis of various heterocyclic compounds and Schiff bases . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .

- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

- Results or Outcomes: The synthesis of these compounds has led to the development of various active compounds in the pharmaceutical and agrochemical industries .

2. Trifluoromethylpyridines in Agrochemical and Pharmaceutical Industries

- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .

- Methods of Application: The synthesis and applications of TFMP and its derivatives are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

3. 2-Aminopyridine as a Derivatizing Agent

- Application Summary: 2-Aminopyridine (2AP) is used as a fluorescent label for oligosaccharide detection, chromatographic separation, fluorometric, or mass spectrometric analysis .

- Methods of Application: 2AP is used as a derivatizing agent .

- Results or Outcomes: The use of 2AP enhances the detection and analysis of oligosaccharides .

4. Trifluoromethylpyridines as Key Structural Motif

- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

- Methods of Application: The synthesis and applications of TFMP and its derivatives are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

5. Synthesis of Herbicides and Insecticides

- Application Summary: Fluorinated pyridines are used as starting materials for the synthesis of some herbicides and insecticides .

- Methods of Application: The methods of synthesis of fluorinated pyridines are presented .

- Results or Outcomes: The synthesis of these compounds has led to the development of various active compounds in the agrochemical industry .

6. Cationic Photopolymerization

- Application Summary: 2-Aminopyridine derivatives are used in cationic photopolymerization .

- Methods of Application: 2-Aminopyridine derivatives are used as a model vinyl ether monomer and cycloaliphatic epoxide monomer respectively for the compositions cured by cationic photopolymerization .

- Results or Outcomes: The use of 2-Aminopyridine derivatives enhances the detection and analysis of oligosaccharides .

4. Trifluoromethylpyridines as Key Structural Motif

- Application Summary: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

- Methods of Application: The synthesis and applications of TFMP and its derivatives are reviewed along with some synthetic routes towards 18 F-substituted pyridines .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

5. Synthesis of Herbicides and Insecticides

- Application Summary: Fluorinated pyridines are used as starting materials for the synthesis of some herbicides and insecticides .

- Methods of Application: The methods of synthesis of fluorinated pyridines are presented .

- Results or Outcomes: The synthesis of these compounds has led to the development of various active compounds in the agrochemical industry .

6. Cationic Photopolymerization

- Application Summary: 2-Aminopyridine derivatives are used in cationic photopolymerization .

- Methods of Application: 2-Aminopyridine derivatives are used as a model vinyl ether monomer and cycloaliphatic epoxide monomer respectively for the compositions cured by cationic photopolymerization .

- Results or Outcomes: The use of 2-Aminopyridine derivatives enhances the detection and analysis of oligosaccharides .

Propiedades

IUPAC Name |

2-(2,4-difluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPVQAHEFVXVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371014 | |

| Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-(2,4-difluorophenoxy)pyridine | |

CAS RN |

175135-63-4 | |

| Record name | 2-(2,4-Difluorophenoxy)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(2,4-difluorophenoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175135-63-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-4-hydroxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B68505.png)

![2-{[2-(Trifluoromethyl)-4-quinolyl]thio}ethylamine](/img/structure/B68515.png)

![(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B68520.png)